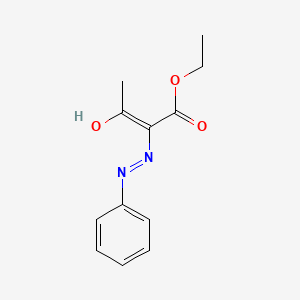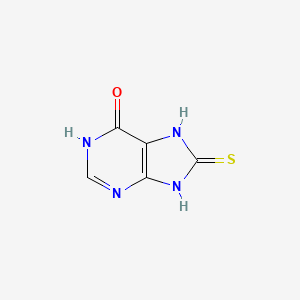
2'-O-tert-Butyldimethylsilyl-N2-isobutyrylguanosine
Descripción general
Descripción
2’-O-tert-Butyldimethylsilyl-N2-isobutyrylguanosine is a modified nucleoside used primarily in the synthesis of oligonucleotides. This compound features protective groups that prevent unwanted reactions during the synthesis process, making it a valuable tool in the field of molecular biology and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-tert-Butyldimethylsilyl-N2-isobutyrylguanosine typically involves multiple steps:
Protection of the Guanosine Base: The guanosine base is first protected at the N2 position with an isobutyryl group. This step usually involves reacting guanosine with isobutyryl chloride in the presence of a base such as pyridine.
Protection of the 2’-Hydroxyl Group: The 2’-hydroxyl group is then protected with a tert-butyldimethylsilyl (TBDMS) group. This is achieved by reacting the N2-isobutyrylguanosine with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole.
Industrial Production Methods
Industrial production of 2’-O-tert-Butyldimethylsilyl-N2-isobutyrylguanosine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of guanosine are reacted with isobutyryl chloride and TBDMS-Cl under controlled conditions.
Purification: The product is purified using techniques such as column chromatography to ensure high purity and yield.
Quality Control: The final product undergoes rigorous quality control tests, including NMR and mass spectrometry, to confirm its structure and purity.
Análisis De Reacciones Químicas
Types of Reactions
2’-O-tert-Butyldimethylsilyl-N2-isobutyrylguanosine can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the protective groups to yield the free nucleoside. This typically involves acidic or basic conditions.
Substitution Reactions: The compound can participate in substitution reactions where the protective groups are replaced with other functional groups.
Common Reagents and Conditions
Deprotection: Acidic conditions (e.g., trifluoroacetic acid) or basic conditions (e.g., tetrabutylammonium fluoride) are commonly used to remove the TBDMS group.
Substitution: Various nucleophiles can be used to replace the protective groups under appropriate conditions.
Major Products
The major products formed from these reactions are typically the deprotected nucleoside or nucleosides with different protective groups, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
2’-O-tert-Butyldimethylsilyl-N2-isobutyrylguanosine has several applications in scientific research:
Oligonucleotide Synthesis: It is widely used in the synthesis of RNA and DNA oligonucleotides, which are essential for various molecular biology techniques, including PCR, sequencing, and gene editing.
Medicinal Chemistry: The compound is used in the development of nucleoside analogs for antiviral and anticancer therapies.
Structural Biology: It aids in the study of nucleic acid structures and interactions by providing modified nucleosides that can be incorporated into oligonucleotides.
Mecanismo De Acción
The primary function of 2’-O-tert-Butyldimethylsilyl-N2-isobutyrylguanosine is to serve as a protected nucleoside during oligonucleotide synthesis. The protective groups prevent unwanted side reactions, ensuring the correct sequence and structure of the synthesized oligonucleotides. Once the synthesis is complete, the protective groups are removed to yield the functional nucleoside.
Comparación Con Compuestos Similares
Similar Compounds
2’-O-Methyl-N2-isobutyrylguanosine: Similar in structure but with a methyl group instead of a TBDMS group.
2’-O-tert-Butyldimethylsilyl-N2-acetylguanosine: Similar but with an acetyl group instead of an isobutyryl group.
Uniqueness
2’-O-tert-Butyldimethylsilyl-N2-isobutyrylguanosine is unique due to its specific combination of protective groups, which provide optimal protection during oligonucleotide synthesis while being easily removable under mild conditions. This makes it particularly valuable for high-fidelity synthesis of complex oligonucleotides.
Propiedades
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N5O6Si/c1-10(2)16(28)23-19-22-15-12(17(29)24-19)21-9-25(15)18-14(13(27)11(8-26)30-18)31-32(6,7)20(3,4)5/h9-11,13-14,18,26-27H,8H2,1-7H3,(H2,22,23,24,28,29)/t11-,13-,14-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUCCPHGYWSUOP-XWXWGSFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N5O6Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(5E)-5-[(2-hydroxy-1-naphthyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B1436511.png)






![[(5-Ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetic acid](/img/structure/B1436524.png)
![6-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1436526.png)
![2-[(4-Chloroanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1436527.png)
